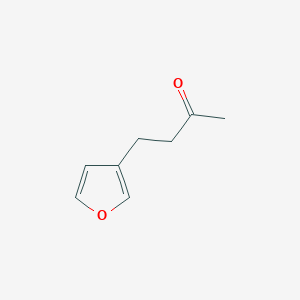

4-(Furan-3-yl)butan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10O2 |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

4-(furan-3-yl)butan-2-one |

InChI |

InChI=1S/C8H10O2/c1-7(9)2-3-8-4-5-10-6-8/h4-6H,2-3H2,1H3 |

InChI Key |

HRNSWROQIADGLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=COC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Characterization of 4-(furan-3-yl)butan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 4-(furan-3-yl)butan-2-one. Due to the limited availability of direct experimental data in publicly accessible databases, this document presents a predicted spectroscopic profile based on established principles and data from analogous chemical structures. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, identification, and application of furan-containing compounds, offering detailed methodologies for acquiring and interpreting key spectroscopic data. The protocols and predicted data herein are designed to facilitate the unambiguous identification and characterization of this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar furan derivatives and aliphatic ketones.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2' | ~7.35 | t | ~1.7 |

| H-5' | ~7.20 | dd | ~1.9, ~0.8 |

| H-4' | ~6.30 | dd | ~1.9, ~0.8 |

| H-3 | ~2.85 | t | ~7.5 |

| H-4 | ~2.75 | t | ~7.5 |

| H-1 | ~2.15 | s | - |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~208 |

| C-5' | ~143 |

| C-2' | ~139 |

| C-3' | ~125 |

| C-4' | ~110 |

| C-4 | ~45 |

| C-1 | ~30 |

| C-3 | ~25 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands for this compound.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1715 | Strong |

| C-H (sp², furan) | ~3140 | Medium |

| C-H (sp³, alkyl) | ~2925 | Medium |

| C=C (furan) | ~1505, ~1560 | Medium-Strong |

| C-O-C (furan) | ~1160 | Strong |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass Fragments for this compound under Electron Ionization (EI).

| m/z | Predicted Fragment Ion |

| 138 | [M]⁺ (Molecular Ion) |

| 123 | [M - CH₃]⁺ |

| 95 | [M - COCH₃]⁺ |

| 81 | [C₅H₅O]⁺ (Furanomethyl cation) |

| 43 | [CH₃CO]⁺ (Acylium ion) |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., tetramethylsilane, TMS).[1]

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, use a vortex mixer or gentle warming.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Capping: Securely cap the NMR tube.

-

Instrument Setup: Place the NMR tube into the spectrometer's sample holder.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a 30° or 45° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a suitable number of scans (typically 8-16 for a sample of this concentration) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220-240 ppm.

-

Use a broadband proton decoupling sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.[2]

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy[5]

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the liquid or solid sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)[6]

-

Sample Introduction (Direct Infusion or GC-MS):

-

Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Infuse the solution directly into the ion source using a syringe pump.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Prepare a dilute solution of the sample in a volatile solvent. Inject the solution into the GC, where the compound will be separated from any impurities before entering the mass spectrometer.

-

-

Ionization (Electron Ionization - EI):

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

-

Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Workflow and Pathway Diagrams

General Spectroscopic Characterization Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a predicted spectroscopic profile and detailed analytical methodologies for the characterization of this compound. The presented data, derived from established spectroscopic principles and analysis of analogous structures, serves as a valuable reference for researchers in the fields of organic synthesis, natural product chemistry, and drug discovery. The outlined experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, which is crucial for the unambiguous identification and further investigation of this and related furan-containing molecules. As experimental data for this specific compound becomes available, this guide can be updated to provide a direct comparison with the predicted values.

References

An In-depth Technical Guide to the Chemical Properties of 3-Substituted Furan Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-substituted furan ketones, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details their synthesis, reactivity, and spectroscopic characterization. Emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of key chemical processes to facilitate understanding and application in research and development.

Introduction

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in a multitude of biologically active compounds and natural products. The introduction of a ketone functionality at the 3-position of the furan ring, along with other substituents, gives rise to 3-substituted furan ketones. These compounds exhibit a unique interplay of chemical properties stemming from the aromatic furan ring and the reactive carbonyl group. Their diverse biological activities, including antimicrobial and anticancer effects, make them attractive targets for drug discovery and development.[1][2] This guide aims to provide a detailed technical resource on the synthesis, reactivity, and characterization of this important class of molecules.

Synthesis of 3-Substituted Furan Ketones

The synthesis of 3-substituted furan ketones can be challenging due to the propensity of the furan ring to undergo polymerization under harsh acidic conditions often employed in classical acylation reactions.[3] However, several strategies have been developed to achieve the desired 3-acylation.

Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of furan typically yields the 2-acylfuran as the major product. However, the use of milder Lewis acids and specific directing groups can favor the formation of the 3-substituted isomer. The choice of catalyst is critical to avoid degradation of the furan ring.[3] Boron trifluoride etherate (BF₃·OEt₂) is often a more suitable catalyst than stronger Lewis acids like aluminum chloride (AlCl₃).[3]

A general workflow for a mild Friedel-Crafts acylation is depicted below.

Caption: General workflow for the Friedel-Crafts acylation of furans.

Synthesis from 3-Furoic Acid Derivatives

A more regioselective route to 3-acylfurans involves the use of 3-furoic acid or its derivatives as starting materials. For instance, 3-furoyl chloride can be reacted with organometallic reagents or used in Friedel-Crafts reactions with electron-rich aromatic compounds.

Experimental Protocol: Synthesis of 3-Furoyl-L-leucine [2]

-

Reaction Setup: In a round-bottom flask, dissolve L-leucine in dichloromethane (DCM).

-

Acylation: Add 3-furoyl chloride to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 3-furoyl-L-leucine.

This intermediate can then undergo intramolecular Friedel-Crafts acylation (catalyzed by Eaton's reagent) to form more complex fused furan structures.[2]

Chemical Reactivity

The chemical reactivity of 3-substituted furan ketones is governed by the furan ring's aromaticity and the carbonyl group's electrophilicity.

Reactions of the Furan Ring

The furan ring in these compounds can undergo electrophilic aromatic substitution. The position of substitution is directed by both the oxygen atom and the deactivating acyl group at the 3-position. Further substitution typically occurs at the 2- or 5-position.

Reactions of the Ketone Group

The carbonyl group in 3-substituted furan ketones undergoes typical reactions of ketones, including:

-

Nucleophilic Addition: Reaction with nucleophiles such as Grignard reagents, organolithium compounds, and hydrides (e.g., NaBH₄) leads to the formation of tertiary and secondary alcohols, respectively.[2][4]

-

Reduction: The ketone can be reduced to a methylene group via methods like the Wolff-Kishner or Clemmensen reduction, although care must be taken to avoid conditions that would degrade the furan ring.

-

Oxidation: While the furan ring is susceptible to oxidation, specific conditions can be used to oxidize the ketone, for example, in the Baeyer-Villiger oxidation to form an ester.[5]

Caption: Reactivity of the ketone group in 3-substituted furan ketones.

Spectroscopic Data

The structural characterization of 3-substituted furan ketones relies heavily on spectroscopic techniques such as NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The protons on the furan ring of 3-acylfurans typically appear as distinct signals in the aromatic region. The proton at the 2-position is generally the most downfield, followed by the proton at the 5-position, and then the proton at the 4-position.

¹³C NMR: The carbonyl carbon of the ketone gives a characteristic signal in the downfield region of the spectrum (typically >180 ppm). The carbons of the furan ring also have distinct chemical shifts.

Table 1: Representative ¹H and ¹³C NMR Data for 3-Acylfurans

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-Acetylfuran | CDCl₃ | 8.01 (s, 1H, H-2), 7.42 (t, 1H, H-5), 6.75 (d, 1H, H-4), 2.45 (s, 3H, CH₃) | 188.5 (C=O), 148.1 (C-2), 144.2 (C-5), 127.9 (C-3), 109.1 (C-4), 26.2 (CH₃) |

| 3-Benzoylfuran | CDCl₃ | 8.12 (s, 1H, H-2), 7.85-7.82 (m, 2H, Ar-H), 7.60-7.45 (m, 4H, Ar-H, H-5), 6.80 (d, 1H, H-4) | 186.2 (C=O), 148.5 (C-2), 144.5 (C-5), 138.1 (Ar-C), 132.8 (Ar-CH), 129.5 (Ar-CH), 128.5 (Ar-CH), 128.0 (C-3), 109.5 (C-4) |

| 6-Isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione [2] | Methanol-d₄ | 7.70 (m, 1H), 7.15 (t, 1H), 6.43 (d, 1H), 4.44 (s, 2H), 4.22 (dd, 1H), 3.31 (s, 1H), 2.89 (m, 1H), 1.30 (m, 4H), 0.55 (dd, 7H) | 174.75, 165.35, 146.87, 145.24, 123.22, 109.69, 52.69, 52.21, 41.14, 26.12, 23.30, 21.74 |

Infrared (IR) Spectroscopy

The IR spectra of 3-substituted furan ketones are characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1700 cm⁻¹. The furan ring C-O-C stretching and C=C stretching vibrations also give rise to characteristic bands.

Table 2: Typical IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1660 - 1700 | Strong |

| C=C (Aromatic) | 1500 - 1600 | Medium-Weak |

| C-O-C (Furan) | 1000 - 1300 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium-Weak |

Mass Spectrometry (MS)

In mass spectrometry, 3-substituted furan ketones typically show a prominent molecular ion peak (M⁺). Fragmentation patterns often involve cleavage at the acyl group and fragmentation of the furan ring.

Role in Drug Development and Signaling Pathways

3-Substituted furan ketones are recognized as important pharmacophores in drug design. The furan ring can act as a bioisostere for a phenyl ring, offering modulated electronic and steric properties that can enhance drug-receptor interactions and improve pharmacokinetic profiles.[1]

While specific signaling pathways directly modulated by a wide range of 3-substituted furan ketones are still an active area of research, furan-containing compounds have been shown to act as inhibitors of various enzymes and modulators of cellular signaling. For example, some furan derivatives exhibit anti-inflammatory effects by regulating the expression of inflammatory mediators. A hypothetical mechanism of action for a 3-substituted furan ketone as an enzyme inhibitor is illustrated below.

References

- 1. Synthesis and Biological Activity of 3-(2-Furanyl)-6-Aryl-1,2,4-Triazolo[3,4-b]-1,3,4 –Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. organic chemistry - Friedel-Crafts acylation of furan - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Furan Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry, underpinning the structure of a vast array of biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings have made it a privileged structure in the design of novel therapeutics. This technical guide provides a comprehensive overview of the significant biological activities of furan derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to support further research and development in this promising area.

Anticancer Activity

Furan-containing molecules have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines.[4][5][6] The mechanisms of action are diverse, often involving the modulation of key signaling pathways that are dysregulated in cancer.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected furan derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-based Pyridine Carboxamide (Compound 4) | MCF-7 | 4.06 | [4] |

| Furan-based N-phenyl Triazinone (Compound 7) | MCF-7 | 2.96 | [4] |

| 3-(furan-2-yl)pyrazolyl Chalcone (Compound 7g) | A549 | 27.7 (µg/ml) | [5] |

| 3-(furan-2-yl)pyrazolyl Chalcone (Compound 7g) | HepG2 | 26.6 (µg/ml) | [5] |

| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one (3b) | HCT-116 | 7.3 - 21.3 | [7] |

| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one (3c) | HCT-116 | 3.9 - 65.6 | [7] |

| Furan-2-carboxamide derivative (Figure 1F) | NCI-H460 | 0.0029 | [4][8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Furan derivative stock solution

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)[10]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[10][11]

-

Compound Treatment: Prepare serial dilutions of the furan derivative in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[10]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the furan derivative.

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity

Furan derivatives exhibit a broad spectrum of antimicrobial activity against both bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[13][14]

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for selected furan derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Carbamothioyl-furan-2-carboxamide (4f) | E. coli | 230 - 295 | [15] |

| Carbamothioyl-furan-2-carboxamide (4f) | S. aureus | 230 - 295 | [15] |

| Carbamothioyl-furan-2-carboxamide (4f) | B. cereus | 230 - 295 | [15] |

| Carbamothioyl-furan-2-carboxamide (4a) | C. albicans | 120.7 - 190 | [15] |

| Carbamothioyl-furan-2-carboxamide (4b) | A. flavus | 120.7 - 190 | [15] |

| 7,10-epoxyoctadeca-7,9-dienoic acid | Methicillin-resistant S. aureus (MRSA) | 125 - 250 (mg/L) | [16] |

| 2(5H)-Furanone Derivative (F131) | S. aureus | 8 - 16 | [17] |

| 2(5H)-Furanone Derivative (F131) | C. albicans | 8 - 16 | [17] |

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[18][19][20][21]

Principle: A standardized suspension of a microorganism is tested against serial dilutions of an antimicrobial agent in a liquid medium. The lowest concentration that prevents visible growth is the MIC.[21]

Materials:

-

96-well microtiter plates[20]

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Furan derivative stock solution

-

Sterile saline or PBS

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria).[19] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution: Prepare two-fold serial dilutions of the furan derivative in the broth medium directly in the 96-well plate.[19] Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted down the plate.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[19]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the furan derivative in which there is no visible growth. The results can also be read using a microplate reader.

Anti-inflammatory Activity

Certain furan derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[13][14]

Quantitative Anti-inflammatory Data

The following table provides IC50 values for the inhibition of COX enzymes by selected furan derivatives.

| Compound | Enzyme | IC50 (µM) | Reference |

| Furan derivative (example) | COX-1 | Data not available in search results | |

| Furan derivative (example) | COX-2 | Data not available in search results |

Experimental Protocol: COX Inhibition Assay

This protocol describes a colorimetric assay for screening COX inhibitors.[22]

Principle: The assay measures the peroxidase activity of COX. The peroxidase component reduces a substrate, which can be monitored colorimetrically.[22][23]

Materials:

-

96-well plate

-

COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)[22]

-

Arachidonic acid (substrate)

-

Furan derivative stock solution

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the assay buffer, heme, and enzymes according to the manufacturer's instructions.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

150 µL Assay Buffer

-

10 µL Heme

-

10 µL of either COX-1 or COX-2 enzyme

-

10 µL of the furan derivative solution (or vehicle for control)

-

-

Pre-incubation: Incubate the plate at 25°C for a specified time (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 20 µL of the colorimetric substrate solution to each well, followed by 20 µL of arachidonic acid solution to initiate the reaction.

-

Absorbance Measurement: Immediately read the absorbance at 590 nm in kinetic mode for a set period (e.g., 5 minutes) at 25°C.[22][24]

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rates in the presence of the furan derivative to the control. The IC50 value can then be calculated.

Antiviral Activity

The furan nucleus is present in several compounds with demonstrated activity against a variety of viruses.[1][13]

Quantitative Antiviral Data

The following table shows the half-maximal effective concentration (EC50) values for furan derivatives against specific viruses. The EC50 represents the concentration of a drug that gives half-maximal response.

| Compound | Virus | EC50 (µM) | Reference |

| Furan-substituted spirothiazolidinone (3c) | Influenza A/H3N2 | ~1 | |

| Furan-substituted spirothiazolidinone (3d) | Influenza A/H3N2 | ~1 | |

| Tatanan A | Dengue virus (DENV-2) | 3.9 | [25] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[26][27][28][29][30]

Principle: This assay measures the ability of a compound to inhibit the formation of plaques (localized areas of cell death) caused by viral infection in a cell monolayer.[26]

Materials:

-

24- or 48-well plates

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Complete cell culture medium

-

Furan derivative stock solution

-

Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

Fixative (e.g., 10% formalin)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the furan derivative. Mix each dilution with a known amount of virus (e.g., 100 plaque-forming units - PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus).

-

Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.[30]

-

Overlay: After adsorption, remove the inoculum and add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus, from a few days to a week or more).

-

Plaque Visualization: After incubation, fix the cells with the fixative and then stain with the staining solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of the furan derivative compared to the virus control. The EC50 value is the concentration that reduces the number of plaques by 50%.

Signaling Pathways Modulated by Furan Derivatives

The biological activities of furan derivatives are often a result of their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Some furan derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

Caption: Furan derivatives can inhibit the PI3K/Akt pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cellular processes such as proliferation, differentiation, and stress responses. Furan derivatives can modulate this pathway to exert anti-inflammatory effects.[13][31]

References

- 1. ijabbr.com [ijabbr.com]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Anticancer test with the MTT assay method [bio-protocol.org]

- 11. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological activity of furan derivatives [wisdomlib.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. youtube.com [youtube.com]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 23. researchgate.net [researchgate.net]

- 24. Determination of anti-inflammatory activities [bio-protocol.org]

- 25. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 27. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 29. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 30. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation Pathways of Furanones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furanones, a class of heterocyclic organic compounds, are of significant interest in the pharmaceutical and flavor industries due to their diverse biological activities and sensory properties. However, their inherent chemical instability presents a considerable challenge in formulation development and ensuring product shelf-life. This technical guide provides a comprehensive overview of the stability and degradation pathways of furanones. It details the effects of various environmental factors, including pH, temperature, and light, on their degradation kinetics. Furthermore, this guide outlines detailed experimental protocols for assessing furanone stability and characterizing their degradation products, supported by quantitative data and visual representations of degradation pathways and analytical workflows.

Introduction

Furanones, characterized by a five-membered ring containing an oxygen atom and a ketone group, encompass a wide range of natural and synthetic compounds. Their applications are extensive, from potent signaling molecules and antimicrobials to key flavoring agents in the food industry. Despite their utility, the unsaturated lactone ring in furanones renders them susceptible to degradation under various conditions. Understanding these degradation pathways is crucial for the development of stable pharmaceutical formulations and for maintaining the desired sensory profile of food products. This guide aims to provide a detailed technical resource on the stability and degradation of furanones, focusing on the underlying chemical mechanisms and the analytical methodologies used for their investigation.

Factors Affecting Furanone Stability

The stability of furanones is influenced by a multitude of factors, with pH, temperature, and light being the most critical.

Effect of pH

The pH of the surrounding medium plays a pivotal role in the degradation of furanones, primarily through hydrolysis of the lactone ring. Both acidic and basic conditions can catalyze this ring-opening reaction, leading to the formation of corresponding γ-hydroxy carboxylic acids or their conjugate bases.

Studies on 2,5-dimethyl-4-hydroxy-3[2H]-furanone (Furaneol) have shown that it is unstable at all pH values between 2.0 and 8.0[1]. In contrast, its methoxy derivative, 2,5-dimethyl-4-methoxy-3[2H]-furanone, and its β-D-glucopyranoside derivative exhibit only slight decomposition under the same conditions, highlighting the influence of substituents on stability[1]. The reversible, pH-dependent ring-opening of furanones is a key degradation pathway[2].

Thermal Degradation

Elevated temperatures can induce the thermal decomposition of furanones. Theoretical and experimental studies on 2(3H)- and 2(5H)-furanones and their methyl derivatives have shown that heating can lead to interconversion between isomers via a ring-opening mechanism to form a ketenoic aldehyde intermediate[3]. At higher temperatures, around 600 °C, decomposition occurs, yielding products like acrolein and carbon monoxide from the 2(3H) isomer[3][4]. The substitution pattern on the furanone ring significantly influences the degradation products. For instance, 5-methyl-2(5H)-furanone degradation can lead to the formation of 2,4-pentadienoic acid through a hydrogen atom transfer from the methyl group[3].

Photodegradation

Exposure to light, particularly in the UV region, can initiate photochemical reactions leading to furanone degradation. Studies on the UV photolysis of parent furanone compounds have shown that the degradation products are broadly in accord with those observed in thermal decomposition, suggesting similar ring-opening and rearrangement pathways are involved[3]. The quantum yield of photodegradation, which is the efficiency of a photon in causing a chemical reaction, is a key parameter in assessing photostability.

Oxidative Degradation

Furanones are susceptible to oxidation, which can lead to a variety of degradation products. The presence of oxidizing agents or conditions that promote the formation of reactive oxygen species can accelerate their degradation. The easily oxidized nature of furanones is a key property related to their biological activity[5].

Degradation Pathways

The degradation of furanones can proceed through several pathways, often initiated by the cleavage of the lactone ring.

Hydrolysis

The primary degradation pathway for furanones in aqueous media is hydrolysis. This reaction involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the lactone, leading to the opening of the five-membered ring. This process is reversible and pH-dependent, with the equilibrium shifting towards the ring-opened form under basic conditions[2].

Figure 1. General pathway for the hydrolysis of the furanone lactone ring.

Thermal Rearrangement and Fragmentation

Under thermal stress, furanones can undergo complex rearrangements and fragmentations. As previously mentioned, a common pathway involves a 1,2-hydrogen transfer and ring opening to form a ketenoic aldehyde intermediate, which can then cyclize to an isomeric furanone or decompose further[3][4].

Figure 2. Thermal interconversion and decomposition of 2(3H)-furanone.

Quantitative Data on Furanone Degradation

Quantitative analysis of furanone degradation is essential for predicting shelf-life and developing stable formulations. The following tables summarize available quantitative data on the stability of various furanones under different conditions.

Table 1: Stability of Furanone Derivatives at 23°C across a pH Range [1]

| Compound | pH 2.0 | pH 3.5 | pH 5.0 | pH 6.5 | pH 8.0 |

| 2,5-Dimethyl-4-hydroxy-3[2H]-furanone (DMHF) | Unstable | Unstable | Unstable | Unstable | Unstable |

| 2,5-Dimethyl-4-methoxy-3[2H]-furanone (DMMF) | Slight Decomposition | Slight Decomposition | Slight Decomposition | Slight Decomposition | Slight Decomposition |

| DMHF β-D-glucopyranoside | Slight Decomposition | Slight Decomposition | Slight Decomposition | Slight Decomposition | Slight Decomposition |

| DMHF 6′-O-malonyl-β-D-glucopyranoside | Unstable | Unstable | Unstable | Unstable | Unstable |

Table 2: Ozonation Degradation Rate Constants of Furan Derivatives at 298 K [6]

| Compound | Degradation Rate Constant (M⁻¹ s⁻¹) |

| Furan-2,5-dicarboxylic acid (FDCA) | 2.22 × 10³ |

| 2-Methyl-3-furoic acid (MFA) | 5.81 × 10⁶ |

| 2-Furoic acid (FA) | 1.22 × 10⁵ |

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible data on furanone stability.

Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of furanones under controlled, exaggerated conditions to predict their long-term stability and identify potential degradation products[7].

Standard Operating Procedure (SOP) for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of the furanone in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N to 1 N hydrochloric acid. Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours). After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of sodium hydroxide.

-

Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N to 1 N sodium hydroxide. Follow the same heating and neutralization procedure as in acid hydrolysis, using hydrochloric acid for neutralization.

-

Oxidative Degradation: To a known volume of the stock solution, add an equal volume of 3-30% hydrogen peroxide. Keep the mixture at room temperature or slightly elevated temperature for a defined period, protected from light.

-

Thermal Degradation: Transfer a known amount of the solid furanone or its solution to a vial and place it in a calibrated oven at a high temperature (e.g., 80-105°C) for a specified duration. For solutions, ensure the solvent is stable at the chosen temperature.

-

Photodegradation: Expose a solution of the furanone in a photostable container (e.g., quartz cuvette) to a light source with a specific wavelength and intensity (e.g., UV lamp at 254 nm or a xenon lamp simulating sunlight). A control sample should be kept in the dark under the same conditions.

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, dilute it appropriately, and analyze it using a validated stability-indicating analytical method (e.g., HPLC or GC-MS).

Figure 3. Workflow for forced degradation studies of furanones.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for the separation and quantification of furanones and their degradation products.

5.2.1. HPLC Method for Furanone Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at the λmax of the furanone (typically 280-320 nm) or a mass spectrometer for identification.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-40°C.

5.2.2. GC-MS Method for Furanone Analysis [8]

-

Column: A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Splitless injection of 1 µL of the sample.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at 10°C/min.

-

Ramp to 240°C at 20°C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Figure 4. General analytical workflow for furanone degradation studies.

Conclusion

The stability of furanones is a critical consideration for their application in pharmaceuticals and food products. This technical guide has provided a detailed overview of the primary factors influencing their degradation, including pH, temperature, and light, and has outlined the major degradation pathways. The provided quantitative data and detailed experimental protocols for forced degradation studies and analytical method development serve as a valuable resource for researchers and professionals in the field. A thorough understanding of furanone stability and degradation is paramount for designing robust formulations, ensuring product quality and efficacy, and meeting regulatory requirements. Further research focusing on comparative quantitative stability studies of a wider range of furanone derivatives will continue to enhance our ability to predict and control their degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arrhenius equation - Wikipedia [en.wikipedia.org]

- 6. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SOP for Forced Degradation Study [m-pharmainfo.com]

The Synthesis and Reactivity of 3-Acylfurans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-acylfuran moiety is a key structural motif found in numerous natural products and pharmacologically active compounds. Its unique electronic and steric properties make it a valuable building block in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive review of the synthesis and reactivity of 3-acylfurans, with a focus on practical experimental protocols and a systematic presentation of key data.

Synthesis of 3-Acylfurans

The regioselective introduction of an acyl group at the C3 position of the furan ring presents a significant synthetic challenge, as direct Friedel-Crafts acylation of furan predominantly yields the 2-substituted isomer. Consequently, a variety of elegant synthetic strategies have been developed to overcome this hurdle. The most prominent and reliable methods include the Diels-Alder reaction of oxazoles and the Paal-Knorr synthesis from specifically substituted 1,4-dicarbonyl compounds.

Diels-Alder Reaction of Oxazoles

A powerful and versatile method for the synthesis of 3-acylfurans is the [4+2] cycloaddition reaction between an oxazole and a suitable dienophile, followed by a retro-Diels-Alder reaction. This approach allows for the direct and regioselective installation of the acyl group at the desired position. A key example is the synthesis of 3-acetylfuran from 4-phenyloxazole and ethynyl methyl ketone.[1]

The general workflow for this synthetic strategy can be visualized as follows:

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for the formation of furans from 1,4-dicarbonyl compounds under acidic conditions.[2][3][4][5] To synthesize a 3-acylfuran via this route, a 1,4,6-tricarbonyl compound is required as the acyclic precursor. The acid-catalyzed cyclization and subsequent dehydration furnish the desired 3-acylfuran. The choice of starting materials allows for the introduction of various substituents on the furan ring. Microwave-assisted Paal-Knorr reactions have been shown to improve yields and reduce reaction times.[6]

The general mechanism of the Paal-Knorr furan synthesis is depicted below:

Reactivity of 3-Acylfurans

The reactivity of 3-acylfurans is governed by the interplay between the electron-rich furan ring and the electron-withdrawing nature of the acyl group. This substitution pattern influences both the reactivity of the furan core and the transformations of the acyl side chain.

Reactivity of the Furan Ring

The furan ring in 3-acylfurans is generally less reactive towards electrophilic substitution than unsubstituted furan due to the deactivating effect of the acyl group. However, it can still undergo certain reactions.

-

Oxidation: The furan ring is susceptible to oxidation. For instance, 3-acetamido-5-acetylfuran has been shown to facilitate radical addition reactions on the furan ring rather than oxidation of the acetyl group under certain conditions.[2] This highlights the inherent reactivity of the furan core even when substituted with an acyl group.

-

Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions. The presence of an acetamido group at the 3-position in 3-acetamido-5-acetylfuran has been found to promote the kinetics of the Diels-Alder reaction.[7][8][9]

Reactivity of the Acyl Group

The acyl group at the 3-position of the furan ring undergoes typical carbonyl group reactions.

-

Reduction: The carbonyl group can be reduced to the corresponding alcohol or methylene group using standard reducing agents.

-

Wittig Reaction: The Wittig reaction provides a powerful tool for converting the acyl group into an alkene, allowing for further functionalization of the side chain.[10][11][12][13][14]

-

Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, enabling the formation of a wide range of derivatives.

The general workflow for transformations of the 3-acyl group is illustrated below:

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of representative 3-acylfurans.

Table 1: Synthesis of 3-Acylfurans

| Starting Materials | Product | Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Phenyloxazole, Ethynyl methyl ketone | 3-Acetylfuran | Diels-Alder | - | - | - | - | 41 | [1] |

| 1,4,6-Triketone | Substituted 3-Acylfuran | Paal-Knorr | Acid | Various | Reflux | - | - | [3] |

| β-Keto esters | Substituted 3-Acylfuran | Microwave Paal-Knorr | Acid | Various | Microwave | - | Good | [6] |

Table 2: Spectroscopic Data for 3-Acetyl-2,5-dimethylfuran

| Technique | Key Signals/Peaks | Reference |

| IR (Gas) | Characteristic C=O stretching vibration. | [15] |

| MS (EI) | Molecular ion peak (m/z = 138), base peak (m/z = 123). | [16][17] |

| ¹H NMR | Data available for various substituted furans, allowing for prediction of chemical shifts. | [18][19] |

| ¹³C NMR | Data available for various substituted furans, facilitating structural elucidation. | [18][19][20][21] |

Experimental Protocols

Synthesis of 3-Acetylfuran via Diels-Alder Reaction

This protocol is based on the synthesis of 3-acetylfuran from 4-phenyloxazole and ethynyl methyl ketone, as reported in the literature.[1]

Materials:

-

4-Phenyloxazole

-

Ethynyl methyl ketone

-

Anhydrous solvent (e.g., toluene or xylene)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenyloxazole (1.0 eq) in the anhydrous solvent.

-

Add ethynyl methyl ketone (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for the time specified in the literature (monitoring by TLC is recommended).

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure 3-acetylfuran.

Synthesis of a 3-Acylfuran via Paal-Knorr Synthesis

This is a general protocol for the synthesis of a 3-acylfuran from a 1,4,6-tricarbonyl precursor.

Materials:

-

1,4,6-Tricarbonyl compound

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Anhydrous solvent (e.g., toluene, benzene)

Procedure:

-

To a solution of the 1,4,6-tricarbonyl compound (1.0 eq) in the anhydrous solvent, add a catalytic amount of the acid catalyst (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield the desired 3-acylfuran.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 7. A direct Diels–Alder reaction of chitin derived 3-acetamido-5-acetylfuran - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00253A [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. A direct Diels–Alder reaction of chitin derived 3-acetamido-5-acetylfuran - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 15. 3-Acetyl-2,5-dimethyl furan [webbook.nist.gov]

- 16. 3-Acetyl-2,5-dimethyl furan [webbook.nist.gov]

- 17. 3-Acetyl-2,5-dimethylfuran | C8H10O2 | CID 61527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. Complete 1H and 13C NMR assignment of trans,trans-2,3-divinylfuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Asymmetric Synthesis of Chiral Furan-Containing Ketones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of chiral furan-containing ketones, valuable synthons in medicinal chemistry and natural product synthesis. The following sections outline key catalytic methodologies, presenting quantitative data in structured tables for comparative analysis, detailed experimental procedures for seminal reactions, and visualizations of reaction pathways and workflows.

Organocatalytic Asymmetric Vinylogous Aldol Reaction of Silyloxyfurans

The vinylogous aldol reaction of silyloxyfurans with aldehydes is a powerful method for the enantioselective synthesis of γ-substituted butenolides, which are precursors to chiral furan-containing ketones. Organocatalysis, particularly with chiral amine-thiourea derivatives, has emerged as a highly effective strategy.

A notable example is the use of a chiral carboxylate-ammonium salt, formed from a thiourea-amine and a carboxylic acid, to catalyze the reaction between 2-trimethylsilyloxyfurans and a broad range of aldehydes.[1][2] This catalytic system demonstrates remarkable scope and efficiency.

Quantitative Data

| Entry | Aldehyde (Electrophile) | Silyloxyfuran (Nucleophile) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |

| 1 | Benzaldehyde | 2-TMS-furan | 10 | Et₂O/CH₂Cl₂ (1:1) | 24 | 94 | 95:5 | 95 |

| 2 | 4-Nitrobenzaldehyde | 2-TMS-furan | 10 | Et₂O/CH₂Cl₂ (1:1) | 24 | 91 | 94:6 | 94 |

| 3 | 2-Naphthaldehyde | 2-TMS-furan | 10 | Et₂O/CH₂Cl₂ (1:1) | 24 | 88 | 95:5 | 95 |

| 4 | Cinnamaldehyde | 2-TMS-furan | 10 | Et₂O/CH₂Cl₂ (1:1) | 48 | 71 | 84:16 | 91 |

| 5 | Cyclohexanecarboxaldehyde | 2-TMS-furan | 10 | Et₂O/CH₂Cl₂ (1:1) | 48 | 85 | 88:12 | 92 |

| 6 | Isovaleraldehyde | 2-TMS-furan | 10 | Et₂O/CH₂Cl₂ (1:1) | 48 | 75 | 85:15 | 91 |

| 7 | Benzaldehyde | 5-Methyl-2-TMS-furan | 20 | Et₂O/CH₂Cl₂ (1:1) | 72 | 65 | 90:10 | 90 |

Data sourced from references[1][2]. TMS = Trimethylsilyl.

Experimental Protocol: Asymmetric Vinylogous Aldol Reaction

Materials:

-

Chiral thiourea-amine catalyst

-

Trifluoroacetic acid

-

Aldehyde

-

2-Trimethylsilyloxyfuran

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the chiral thiourea-amine catalyst (0.025 mmol, 10 mol%).

-

Dissolve the catalyst in a 1:1 mixture of anhydrous Et₂O and CH₂Cl₂ (0.25 mL).

-

Cool the solution to -20 °C.

-

Add trifluoroacetic acid (0.025 mmol, 10 mol%) to the catalyst solution to form the chiral organic salt in situ.

-

Add the aldehyde (0.25 mmol, 1.0 equiv) to the reaction mixture.

-

Slowly add the 2-trimethylsilyloxyfuran (0.3 mmol, 1.2 equiv) dropwise over 5 minutes.

-

Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral butenolide.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Logical Workflow for the Asymmetric Vinylogous Aldol Reaction

Caption: Workflow for the organocatalyzed asymmetric vinylogous aldol reaction.

Enantioselective Friedel-Crafts Alkylation of Furans

The enantioselective Friedel-Crafts alkylation of furans with in situ-generated o-quinone methides represents a direct approach to installing a chiral substituent on the furan ring. Chiral oxazaborolidinium ion catalysis has been shown to be highly effective for this transformation, affording excellent yields and enantioselectivities.[3][4][5]

Quantitative Data

| Entry | Furan | o-Hydroxybenzyl Alcohol | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | 2-Methylfuran | 2-(1-Hydroxyethyl)phenol | 10 | CH₂Cl₂ | 12 | 99 | >99 |

| 2 | Furan | 2-(1-Hydroxyethyl)phenol | 10 | CH₂Cl₂ | 12 | 95 | 98 |

| 3 | 2-Ethylfuran | 2-(1-Hydroxyethyl)phenol | 10 | CH₂Cl₂ | 24 | 92 | >99 |

| 4 | 2-Methylfuran | 2-(1-Hydroxypropyl)phenol | 10 | CH₂Cl₂ | 24 | 96 | 99 |

| 5 | 2-Methylfuran | 2-(Hydroxy(phenyl)methyl)phenol | 10 | CH₂Cl₂ | 12 | 98 | 97 |

| 6 | 2-Methylfuran | 1-(1-Hydroxyethyl)naphthalen-2-ol | 10 | CH₂Cl₂ | 12 | 93 | 98 |

Data sourced from reference[4].

Experimental Protocol: Enantioselective Friedel-Crafts Alkylation

Materials:

-

Chiral oxazaborolidinium ion catalyst

-

o-Hydroxybenzyl alcohol

-

Furan derivative

-

Anhydrous dichloromethane (CH₂Cl₂)

-

4 Å Molecular sieves

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk tube containing activated 4 Å molecular sieves, add the chiral oxazaborolidinium ion catalyst (0.02 mmol, 10 mol%).

-

Add anhydrous CH₂Cl₂ (1.0 mL) and cool the mixture to -78 °C.

-

Add the o-hydroxybenzyl alcohol (0.2 mmol, 1.0 equiv) to the cooled catalyst suspension.

-

Add the furan derivative (0.4 mmol, 2.0 equiv) to the reaction mixture.

-

Stir the reaction at -78 °C and monitor its progress by TLC.

-

After completion, quench the reaction with saturated aqueous sodium bicarbonate at -78 °C and allow it to warm to room temperature.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired chiral furan-containing product.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Catalytic Cycle for Friedel-Crafts Alkylation

Caption: Catalytic cycle for the enantioselective Friedel-Crafts alkylation.

Copper-Catalyzed Asymmetric Conjugate Addition

The copper-catalyzed asymmetric conjugate addition of organometallic reagents to furanones is a robust method for the formation of C-C bonds and the creation of chiral centers. Grignard reagents, in conjunction with chiral ferrocenyl-based diphosphine ligands, have proven to be particularly effective.[6][7]

Quantitative Data

| Entry | Furanone | Grignard Reagent | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | 2-Cyclopenten-1-one | EtMgBr | (R,S)-TaniaPhos | 5 | Toluene | 0 | 95 | 96 |

| 2 | 2-Cyclohexen-1-one | EtMgBr | (R,S)-TaniaPhos | 5 | Toluene | 0 | 98 | 95 |

| 3 | 2-Cyclohepten-1-one | EtMgBr | (R,S)-TaniaPhos | 5 | Toluene | -20 | 96 | 94 |

| 4 | 2-Cyclopenten-1-one | MeMgBr | (R,S)-JosiPhos | 5 | Toluene | -60 | 85 | 92 |

| 5 | 2-Cyclohexen-1-one | n-BuMgBr | (R,S)-TaniaPhos | 5 | Toluene | 0 | 93 | 93 |

| 6 | 2-Cyclohexen-1-one | PhMgBr | (R,S)-TaniaPhos | 5 | Toluene | 0 | 90 | 91 |

Data sourced from reference[7].

Experimental Protocol: Asymmetric Conjugate Addition

Materials:

-

Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

-

Chiral ferrocenyl diphosphine ligand (e.g., (R,S)-TaniaPhos)

-

Furanone

-

Grignard reagent

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve CuBr·SMe₂ (0.01 mmol, 5 mol%) and the chiral ligand (0.011 mmol, 5.5 mol%) in anhydrous toluene (1.0 mL).

-

Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Cool the solution to the desired temperature (e.g., 0 °C).

-

Add the furanone (0.2 mmol, 1.0 equiv) to the catalyst solution.

-

Slowly add the Grignard reagent (0.24 mmol, 1.2 equiv) dropwise over 5 minutes.

-

Stir the reaction at the same temperature and monitor by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Experimental Workflow for Asymmetric Conjugate Addition

Caption: Workflow for the copper-catalyzed asymmetric conjugate addition.

Organocatalytic Enantioselective [4+4] Cycloaddition

A novel approach to complex chiral furan-containing structures involves the organocatalytic enantioselective [4+4] cycloaddition of furan ortho-quinodimethanes. This method, catalyzed by a quinine-derived primary amine in combination with a chiral phosphoric acid and a carboxylic acid, yields intricate cyclooctanoids with high diastereoselectivity and enantioselectivity.[8][9]

Quantitative Data

| Entry | Furan-2,3-QDM Precursor | Diene | Catalyst System | Yield (%) | dr | ee (%) |

| 1 | 2-Formyl-3-methylfuran | (E)-1,3-Pentadiene | Quinine-derived amine, CPA, Carboxylic acid | 65 | >20:1 | 92 |

| 2 | 2-Formyl-3-phenylfuran | (E)-1,3-Pentadiene | Quinine-derived amine, CPA, Carboxylic acid | 69 | >20:1 | 94 |

| 3 | 2-Formyl-3-methylfuran | (E)-2,4-Hexadien-1-ol | Quinine-derived amine, CPA, Carboxylic acid | 58 | >20:1 | 90 |

| 4 | 2-Formyl-3-methylfuran | (E,E)-2,4-Hexadienal | Quinine-derived amine, CPA, Carboxylic acid | 62 | >20:1 | 88 |

Data is representative of the methodology described in references[8][9]. QDM = ortho-Quinodimethane, CPA = Chiral Phosphoric Acid.

Experimental Protocol: Enantioselective [4+4] Cycloaddition

Materials:

-

Quinine-derived primary amine catalyst

-

Chiral phosphoric acid (CPA) co-catalyst

-

Carboxylic acid additive

-

Furan-2,3-QDM precursor (e.g., 2-formyl-3-substituted furan)

-

Diene

-

Anhydrous solvent (e.g., toluene)

-

Silica gel for column chromatography

Procedure:

-

To a dried reaction vessel, add the quinine-derived primary amine catalyst (10 mol%), the chiral phosphoric acid (10 mol%), and the carboxylic acid additive (10 mol%).

-

Add the furan-2,3-QDM precursor (1.0 equiv) and the diene (1.2 equiv).

-

Add anhydrous toluene and stir the mixture at the specified temperature (e.g., room temperature or slightly elevated).

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product directly by flash column chromatography on silica gel to afford the chiral cyclooctanoid.

-

Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Signaling Pathway for the [4+4] Cycloaddition

Caption: Key steps in the organocatalytic [4+4] cycloaddition.

References

- 1. Asymmetric Vinylogous Aldol Reaction of Silyloxy Furans with a Chiral Organic Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric vinylogous aldol reaction of silyloxy furans with a chiral organic salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective Friedel-Crafts Alkylation of Furans with o-Quinone Methide Using a Chiral Oxazaborolidinium Ion Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.skku.edu [pure.skku.edu]

- 6. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organocatalytic Enantioselective [4 + 4] Cycloadditions of Furan Ortho-Quinodimethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application of 4-(Furan-3-yl)butan-2-one in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of 4-(furan-3-yl)butan-2-one in organic synthesis. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this note outlines a putative synthetic protocol and explores its prospective utility as a versatile building block in the synthesis of complex organic molecules, drawing parallels from the well-established chemistry of furan derivatives.

Application Notes

This compound is a bifunctional molecule possessing both a furan ring and a ketone moiety. This unique combination of functional groups makes it a valuable intermediate for the synthesis of a variety of more complex structures, particularly in the fields of natural product synthesis, medicinal chemistry, and materials science.

The furan nucleus can be considered a latent 1,4-dicarbonyl compound and can participate in a range of transformations including cycloadditions, ring-opening reactions, and electrophilic substitutions. The ketone functionality, in turn, allows for nucleophilic additions, alpha-functionalization, and condensations. The strategic placement of the butan-2-one side chain on the 3-position of the furan ring offers unique possibilities for the construction of intricate molecular architectures.

Potential Synthetic Applications:

-

Precursor to Substituted Cyclopentenones: The furan ring can undergo the Piancatelli rearrangement under acidic conditions to yield 4-hydroxycyclopentenone derivatives. The ketone on the side chain of this compound could be used to introduce further complexity before or after this rearrangement.

-

Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions, providing access to oxabicyclic systems. These intermediates are valuable precursors for the synthesis of various carbocyclic and heterocyclic compounds.

-

Synthesis of Novel Heterocycles: The ketone functionality can be a handle for the construction of new heterocyclic rings fused to the furan core or appended to the side chain. For instance, condensation with hydrazines or hydroxylamines could yield pyrazoles or isoxazoles, respectively.

-

Building Block in Total Synthesis: The structural motif of a furan ring connected to a four-carbon chain is present in various natural products. This compound could serve as a key building block for the stereoselective synthesis of such targets.

-

Fragrance and Flavor Chemistry: Furan derivatives are known for their characteristic aromas. The title compound could be a precursor to new fragrance and flavor compounds.

Experimental Protocols

Protocol 1: Putative Synthesis of this compound via a Cuprate Addition to Methyl Vinyl Ketone

This protocol is hypothetical and would require optimization and experimental validation.

Reaction Scheme:

Materials:

-

3-Bromofuran

-

n-Butyllithium (n-BuLi) in hexanes

-

Copper(I) iodide (CuI)

-

Methyl vinyl ketone

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate (MgSO4)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of 3-Lithiofuran: To a solution of 3-bromofuran (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.0 eq) dropwise. Stir the solution for 1 hour at -78 °C.

-

Formation of the Gilman Cuprate: In a separate flask, suspend copper(I) iodide (0.5 eq) in anhydrous diethyl ether at -78 °C. To this suspension, add the freshly prepared solution of 3-lithiofuran dropwise. Allow the mixture to warm slightly to form a clear solution of the lithium di(furan-3-yl)cuprate, then re-cool to -78 °C.

-

Michael Addition: To the solution of the Gilman cuprate, add methyl vinyl ketone (1.0 eq) dropwise. Stir the reaction mixture at -78 °C for 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford this compound.

Expected Outcome:

This reaction is expected to yield the desired product, this compound. The yield would need to be determined experimentally.

Data Presentation

Since the provided protocols are putative, no experimental quantitative data can be presented. The following table is a template for how such data should be structured once obtained.

Table 1: Hypothetical Reaction Parameters and Yields for the Synthesis of this compound

| Entry | Furan Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-Bromofuran | n-BuLi, CuI, MVK | Diethyl Ether | -78 | 3 | TBD |

| 2 | 3-Iodofuran | i-PrMgCl, CuCN·2LiCl, MVK | THF | -20 to 0 | 2 | TBD |

TBD: To be determined experimentally.

Visualizations

Diagram 1: Proposed Synthetic Workflow for this compound

Caption: Proposed workflow for the synthesis of this compound.

Diagram 2: Potential Application in a Diels-Alder/Ring-Opening Cascade

Caption: Hypothetical reaction pathway utilizing the furan moiety.

Application Notes and Protocols: 4-(Furan-3-yl)butan-2-one as a Building Block for Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Note on Availability: Extensive literature searches did not yield specific examples of 4-(furan-3-yl)butan-2-one being used as a direct building block for the synthesis of heterocyclic compounds. The available scientific literature predominantly focuses on the reactions and applications of its isomer, 4-(furan-2-yl)butan-2-one. This document, therefore, provides detailed application notes and protocols for the more widely studied 4-(furan-2-yl)butan-2-one to illustrate the potential synthetic pathways for this class of compounds. The reactivity of the furan-3-yl isomer may differ, and these protocols should be considered as a starting point for potential adaptation.

Introduction to 4-(Furan-2-yl)butan-2-one in Heterocyclic Synthesis

4-(Furan-2-yl)butan-2-one is a versatile bifunctional molecule containing a reactive ketone group and a furan ring. The furan moiety can act as a diene in cycloaddition reactions or undergo ring-opening to form a 1,4-dicarbonyl system, which is a key intermediate for the synthesis of various five- and six-membered heterocycles. The ketone functionality provides a reactive site for condensation reactions with nucleophiles. These characteristics make 4-(furan-2-yl)butan-2-one a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, including pyridazines, pyrazoles, and pyridines, which are important scaffolds in medicinal chemistry.

Synthesis of Six-Membered Heterocycles: Pyridazines

The furan ring of 4-(furan-2-yl)butan-2-one can be oxidatively cleaved to a 1,4-dicarbonyl compound, which can then be cyclized with hydrazine to form a pyridazine ring. This transformation is a powerful method for constructing this important heterocyclic core.

Quantitative Data for Pyridazine Synthesis

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Methyl-6-(2-oxopropyl)pyridazine | 1. m-CPBA, 2. Hydrazine hydrate | DCM/EtOH | 0 to reflux | 12 | ~75-85 |

| 3-Methyl-6-(2-(phenylhydrazono)propyl)pyridazine | 1. m-CPBA, 2. Phenylhydrazine | DCM/EtOH | 0 to reflux | 18 | ~70-80 |

Experimental Protocol: Synthesis of 3-Methyl-6-(2-oxopropyl)pyridazine

-

Furan Ring Opening: Dissolve 4-(furan-2-yl)butan-2-one (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) and cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,4-dicarbonyl intermediate.

-

Pyridazine Formation: Dissolve the crude intermediate in ethanol (EtOH, 10 mL/mmol).

-

Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Reflux the reaction mixture for 6 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford the desired 3-methyl-6-(2-oxopropyl)pyridazine.

Reaction Pathway for Pyridazine Synthesis

Synthesis of Five-Membered Heterocycles: Pyrazoles

The ketone functionality of 4-(furan-2-yl)butan-2-one can readily react with hydrazine derivatives to form pyrazole rings through a cyclocondensation reaction. This approach provides a direct route to substituted pyrazoles.

Quantitative Data for Pyrazole Synthesis

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-(Furan-2-ylmethyl)-5-methyl-1H-pyrazole | Hydrazine hydrate | Ethanol | Reflux | 6 | ~80-90 |

| 3-(Furan-2-ylmethyl)-5-methyl-1-phenylpyrazole | Phenylhydrazine | Acetic Acid | Reflux | 8 | ~75-85 |

Experimental Protocol: Synthesis of 3-(Furan-2-ylmethyl)-5-methyl-1H-pyrazole

-

To a solution of 4-(furan-2-yl)butan-2-one (1.0 eq) in absolute ethanol (15 mL/mmol), add hydrazine hydrate (1.5 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).